2,3,4,5,6-Pentamethylbenzyl alcohol
Overview
Description
2,3,4,5,6-Pentamethylbenzyl alcohol, also known as PTBBA, is a colorless liquid with a strong aromatic odor. This compound is widely used in the chemical industry as an intermediate in the synthesis of fragrances, flavors, and other organic compounds. PTBBA has also been studied for its potential use in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Structural Insights
2,3,4,5,6-Pentamethylbenzyl alcohol and its derivatives have been a subject of interest in various structural studies. For example, research on hexamethylbenzene monocarbanion showed that the negative charge in the 2,3,4,5,6-pentamethylbenzyl anion is confined to a single resonance-stabilized methylene (Menger & Banaszczyk, 1992). Additionally, investigations into benzylic mono- and dications, including 2,3,4,5,6-pentamethylbenzyl cation, utilized NMR spectroscopy and DFT/IGLO calculations to better understand these structures (Olah et al., 1997).
Electrosynthesis Applications
The compound has been utilized in the electrosynthesis of polyfluorobenzyl alcohols. One study demonstrated the selective synthesis of 2,3,4,5,6-pentafluorobenzyl alcohol using electrochemical methods (Iwasaki et al., 1987).
Application in Pesticide Synthesis
2,3,4,5,6-Pentamethylbenzyl alcohol has also been mentioned in the context of synthesizing various methylbenzyl chrysanthemates, which are components in pesticides (Elliott, Janes & Jeffs, 1970).
Enzymatic Interaction Studies
The interaction of 2,3,4,5,6-pentafluorobenzyl alcohol with horse liver alcohol dehydrogenase was studied to understand the enzyme's structure and function. These studies provided insights into the enzyme's active site and interaction with substrates (Ramaswamy, Eklund & Plapp, 1994).
Chemical Reaction Studies
Research on the reactions of various benzyl alcohol derivatives with non-heme iron(IV)-oxo complexes, including 2,3,4,5,6-pentamethylbenzyl alcohol, has contributed to a deeper understanding of oxidation mechanisms and electron transfer processes (Morimoto et al., 2012).
Photocatalytic Applications
The photocatalytic oxidation of benzyl alcohol derivatives, such as 2,3,4,5,6-pentamethylbenzyl alcohol, into corresponding aldehydes was investigated, highlighting the potential application of these compounds in photocatalysis (Higashimoto et al., 2009).
properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCAWNOBIGGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197513 | |
Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentamethylbenzyl alcohol | |
CAS RN |
484-66-2 | |
Record name | 2,3,4,5,6-Pentamethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentamethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.